Oxirane-2-carbonitrile, 2,3,3-triphenyl-
Description
BenchChem offers high-quality Oxirane-2-carbonitrile, 2,3,3-triphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxirane-2-carbonitrile, 2,3,3-triphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7136-23-4 |
|---|---|
Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2,3,3-triphenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C21H15NO/c22-16-20(17-10-4-1-5-11-17)21(23-20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
InChI Key |
JAJRCAWRXJTAKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Oxirane 2 Carbonitrile, 2,3,3 Triphenyl
Epoxide Ring-Opening Reactions
The cleavage of the strained three-membered ring in Oxirane-2-carbonitrile, 2,3,3-triphenyl- is a focal point of its chemistry. The reaction's outcome, particularly the regioselectivity and stereochemistry, is highly dependent on the reaction conditions, specifically whether the process is catalyzed by acid or base.
Nucleophilic Ring Opening Mechanisms
Nucleophilic attack is the primary mechanism for the ring-opening of this epoxide. However, the site of attack and the stereochemical consequences are dictated by the catalytic environment, which modulates the nature of the epoxide intermediate and the transition state.
Acid-Catalyzed Nucleophilic Attack: Regioselectivity and Stereochemistry
In the presence of an acid catalyst, the epoxide oxygen is protonated, creating a more reactive electrophile. This initial protonation event is key to understanding the subsequent nucleophilic attack. The stability of the resulting intermediate heavily influences the reaction's regioselectivity.
Attack at More Substituted Carbon (SN1-like character)
Under acidic conditions, the ring-opening of Oxirane-2-carbonitrile, 2,3,3-triphenyl- proceeds via a mechanism with significant SN1-like character. The protonated epoxide does not exist as a discrete, fully formed carbocation, but rather as a transition state where the C-O bond is substantially weakened and stretched. The positive charge is better stabilized at the more substituted carbon atom (C3), which bears two phenyl groups. These phenyl groups can delocalize the partial positive charge through resonance, creating a more stable tertiary benzylic carbocation-like intermediate. Consequently, the nucleophile preferentially attacks this more electrophilic and charge-stabilized C3 position.
For example, the reaction with hydrogen chloride (HCl) in an inert solvent leads to the formation of a chlorohydrin where the chlorine atom is attached to the C3 carbon and the hydroxyl group is at the C2 carbon.
Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening
| Catalyst | Nucleophile | Major Product Structure | Regioselectivity |
|---|---|---|---|
| H₂SO₄ | H₂O | Diol (OH at C2 and C3) | Attack at C3 |
| HCl | Cl⁻ | Chlorohydrin (Cl at C3, OH at C2) | Attack at C3 |
Stereochemical Inversion and Retention in Acidic Media
The stereochemistry of the acid-catalyzed ring-opening is complex. Because the reaction proceeds through an SN1-like transition state that has significant carbocation character, the incoming nucleophile can attack from either face of the planarized intermediate. This can lead to a mixture of both retention and inversion of stereochemistry at the site of attack. The exact ratio of inversion to retention products can be influenced by factors such as the solvent and the specific nucleophile used, which can affect the lifetime and structure of the cation-like intermediate.
Base-Catalyzed Nucleophilic Attack: Regioselectivity and Stereochemistry
In contrast to the acid-catalyzed pathway, base-catalyzed ring-opening involves the direct attack of a nucleophile on one of the epoxide's carbon atoms without prior protonation of the oxygen. The reaction's regioselectivity is therefore governed primarily by steric factors rather than electronic stabilization.
Attack at Least Substituted Carbon (SN2 mechanism)
Under basic or neutral conditions, the ring-opening of Oxirane-2-carbonitrile, 2,3,3-triphenyl- follows a classic SN2 mechanism. The nucleophile attacks the carbon atom that is less sterically hindered. In this molecule, the C2 carbon is attached to one phenyl group and one nitrile group, while the C3 carbon is bonded to two bulky phenyl groups. The significant steric hindrance at C3 makes it less accessible to the incoming nucleophile. Therefore, the nucleophilic attack occurs preferentially at the C2 carbon. This reaction proceeds with a backside attack, leading to a predictable stereochemical outcome of inversion at the C2 center.
For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) results in the formation of an alkoxy alcohol where the methoxy (B1213986) group has added to the C2 carbon.
Table 2: Regioselectivity in Base-Catalyzed Ring-Opening
| Reagent/Base | Nucleophile | Major Product Structure | Regioselectivity |
|---|---|---|---|
| NaOH | OH⁻ | Diol (OH at C2 and C3) | Attack at C2 |
| NaOCH₃ | CH₃O⁻ | Methoxyhydrin (OCH₃ at C2, O⁻ at C3) | Attack at C2 |
Stereochemical Inversion in Basic Media
The stereochemistry of Oxirane-2-carbonitrile, 2,3,3-triphenyl- can be influenced by the presence of basic media. While specific studies on the stereochemical inversion of this exact compound are not extensively documented in publicly available literature, the general principles of epoxide chemistry suggest that base-catalyzed epimerization at the carbon atom bearing the nitrile group (C2) is a plausible process. This would occur via a reversible ring-opening and ring-closing mechanism.
The process would be initiated by the attack of a base on the acidic proton at C2, leading to the formation of a carbanion. This carbanion could then undergo ring opening to form an enolate-like intermediate. Rotation around the C2-C3 bond followed by intramolecular ring closure would result in the formation of the diastereomer with an inverted configuration at C2. The equilibrium between the two diastereomers would be influenced by their relative thermodynamic stabilities, which are dictated by the steric and electronic interactions of the substituents.
Ring Opening with Specific Nucleophiles
The strained oxirane ring of 2,3,3-triphenyloxirane-2-carbonitrile is susceptible to nucleophilic attack, leading to ring-opening products. The regioselectivity of this attack is influenced by both steric hindrance from the three phenyl groups and the electronic effect of the nitrile group.
Alcohols: In the presence of an acid or base catalyst, alcohols can act as nucleophiles, attacking the oxirane ring. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to attack. The nucleophilic alcohol will preferentially attack the more substituted carbon (C3) due to the stabilization of the partial positive charge by the phenyl groups. In basic media, the alkoxide ion will attack the less sterically hindered carbon (C2).
Amines: Similar to alcohols, amines can open the epoxide ring. The reaction can proceed with or without a catalyst, although heating is often required. The nucleophilic attack of the amine will follow similar regioselectivity rules as with alcohols, depending on the reaction conditions (acidic vs. basic).
Grignard Reagents: Grignard reagents are potent carbon-based nucleophiles that readily react with epoxides. The reaction with 2,3,3-triphenyloxirane-2-carbonitrile is expected to proceed via nucleophilic attack on the less sterically hindered C2 position, leading to the formation of a new carbon-carbon bond and a β-hydroxy nitrile after acidic workup. For instance, the reaction with phenylmagnesium bromide would yield 2-hydroxy-2,3,3,3-tetraphenylpropanenitrile.
Azide (B81097): The azide ion (N₃⁻) is a good nucleophile that can open epoxide rings to introduce an azido (B1232118) group. The reaction typically proceeds via an Sₙ2 mechanism, with the azide ion attacking one of the epoxide carbons. In the case of 2,3,3-triphenyloxirane-2-carbonitrile, the attack is likely to occur at the C2 position, resulting in the formation of a β-azido-α-hydroxy nitrile.
Organolithium Reagents: Organolithium reagents are highly reactive nucleophiles that will readily attack the oxirane ring. Similar to Grignard reagents, they are expected to attack the less sterically hindered C2 position of 2,3,3-triphenyloxirane-2-carbonitrile.
LiAlH₄: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can reduce both the nitrile group and open the epoxide ring. The reaction outcome can be complex and dependent on the reaction conditions. It is plausible that LiAlH₄ will reduce the nitrile to a primary amine and simultaneously open the epoxide ring via hydride attack, yielding an amino alcohol.
Electrophilic Ring Opening Pathways
While nucleophilic ring opening is more common for epoxides, electrophilic ring opening can occur in the presence of strong electrophiles. For 2,3,3-triphenyloxirane-2-carbonitrile, this could be initiated by a Lewis acid, which coordinates to the epoxide oxygen, activating the ring towards attack by a weak nucleophile. The regioselectivity in this case would favor attack at the more substituted carbon (C3), as the developing positive charge would be stabilized by the adjacent phenyl groups.
Deoxygenation Reactions of the Epoxide Ring
The epoxide ring of 2,3,3-triphenyloxirane-2-carbonitrile can be deoxygenated to form the corresponding alkene, 2,3,3-triphenylacrylonitrile. A common reagent for this transformation is triphenylphosphine (B44618) (PPh₃). The reaction proceeds through a mechanism involving the nucleophilic attack of triphenylphosphine on the epoxide oxygen, leading to the formation of a phosphonium (B103445) betaine (B1666868) intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide.
Rearrangement Reactions of the Oxirane Moiety
The strained nature of the oxirane ring in 2,3,3-triphenyloxirane-2-carbonitrile makes it susceptible to various rearrangement reactions, particularly under acidic conditions.
Pinacol-Type Rearrangements
In the presence of a Lewis acid or a protic acid, 2,3,3-triphenyloxirane-2-carbonitrile can undergo a pinacol-type rearrangement. This reaction involves the opening of the epoxide ring to form a carbocation intermediate. Subsequent migration of one of the adjacent phenyl groups from C3 to C2 would lead to the formation of a more stable carbocation, which upon rearrangement and tautomerization, would yield a ketone. Given the substitution pattern, the migration of a phenyl group is highly probable, leading to the formation of 3,3-diphenyl-2-phenyl-2-oxopropanenitrile.
Oxidative Ring Opening
Oxidative cleavage of the carbon-carbon bond of the oxirane ring can be achieved using strong oxidizing agents. This would result in the formation of two carbonyl compounds. For 2,3,3-triphenyloxirane-2-carbonitrile, oxidative ring opening would be expected to cleave the C2-C3 bond, yielding benzophenone (B1666685) and a derivative of glyoxylonitrile.
Reactivity of the Nitrile Functional Group
The nitrile group (C≡N) is a versatile functional group capable of undergoing a variety of transformations. uchicago.edu Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom's lone pair. libretexts.org
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. uchicago.edu A prominent example is the reaction with 1,3-dipoles to form heterocycles like oxazolines. While specific studies on Oxirane-2-carbonitrile, 2,3,3-triphenyl- are not extensively documented, the general mechanism involves the concerted addition of a 1,3-dipole, such as a nitrile oxide or a carbonyl ylide, across the carbon-nitrogen triple bond.
The synthesis of 2-oxazolines can also be achieved through the reaction of nitriles with amino alcohols. rsc.org This transformation is particularly relevant as it highlights a potential pathway for elaborating the structure of Oxirane-2-carbonitrile, 2,3,3-triphenyl-.
Table 1: General Conditions for Oxazoline Synthesis from Nitriles
| Catalyst/Reagent | Reaction Conditions | Reference |
|---|---|---|
| Metal-free | Good to excellent yields, tolerates many functional groups. | rsc.org |
| Copper-NHC complexes | Milder and less wasteful conditions. | rsc.org |
| Boric acid | One-pot, three-step process involving thermolysis of boron esters. | libretexts.org |
It is important to note that the steric hindrance imposed by the three phenyl groups in Oxirane-2-carbonitrile, 2,3,3-triphenyl- would likely influence the feasibility and rate of such cycloaddition reactions.
The nitrile group can be readily transformed into other important functional groups, such as carboxylic acids and amines, through hydrolysis and reduction, respectively.
Hydrolysis: The hydrolysis of a nitrile to a carboxylic acid can be performed under either acidic or basic conditions. uchicago.edulibretexts.org The reaction typically proceeds through an amide intermediate. slideshare.net
Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack of water. uchicago.edu
Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. uchicago.edu
For Oxirane-2-carbonitrile, 2,3,3-triphenyl-, the choice of acidic or basic conditions would be critical to avoid unwanted opening of the epoxide ring.
Reduction: The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. libretexts.org A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). slideshare.netyoutube.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org
Table 2: Common Transformations of the Nitrile Group
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | H₃O⁺, heat or NaOH, H₂O then H₃O⁺ | Carboxylic acid | libretexts.orgyoutube.com |
| Reduction | 1. LiAlH₄, 2. H₂O | Primary amine | slideshare.netyoutube.com |
Interplay and Chemoselectivity between Epoxide and Nitrile Functionalities
The coexistence of an epoxide and a nitrile group on the same carbon atom in Oxirane-2-carbonitrile, 2,3,3-triphenyl- leads to a complex interplay of reactivity and presents challenges in chemoselectivity. The outcome of a reaction will depend on the nature of the reagents and the reaction conditions.
Under nucleophilic conditions, a competition between the attack at the electrophilic carbon of the nitrile and the ring-opening of the epoxide can be expected. For instance, strong nucleophiles like Grignard reagents could potentially react with the nitrile to form a ketone after hydrolysis, or they could induce the opening of the epoxide ring.
In reactions involving epoxy nitriles, intramolecular reactions are also a possibility. For example, studies on other epoxy nitriles have shown that the nitrile anion, formed by deprotonation of the α-carbon, can act as an intramolecular nucleophile, leading to cyclization with the epoxide. nih.gov In the case of Oxirane-2-carbonitrile, 2,3,3-triphenyl-, the generation of a carbanion at the carbon bearing the nitrile and the epoxide is not feasible. However, the potential for the nitrile nitrogen to participate in intramolecular reactions under certain conditions should be considered.
Photochemical reactions of some α,β-unsaturated γ,δ-epoxy nitriles have been shown to proceed through intermediates arising from the epoxide ring, such as carbonyl ylides or carbenes, without affecting the nitrile group. rsc.org This suggests that under specific energetic conditions, the epoxide functionality can be selectively activated.
The chemoselectivity can be governed by steric and electronic factors. The bulky phenyl groups on the epoxide ring of Oxirane-2-carbonitrile, 2,3,3-triphenyl- may sterically hinder the approach of nucleophiles to the epoxide carbons, potentially favoring reactions at the less hindered nitrile group. Conversely, the electron-withdrawing nature of the nitrile group can influence the reactivity of the adjacent epoxide ring.
Stereochemical Control and Chiral Transformations Involving Oxirane 2 Carbonitrile, 2,3,3 Triphenyl
Diastereoselectivity in Synthetic Routes
The primary synthetic route to Oxirane-2-carbonitrile, 2,3,3-triphenyl- is the Darzens condensation, a reaction that involves the base-mediated condensation of a ketone with an α-halo ester or a related compound. In the case of this specific epoxide, the reaction would involve benzophenone (B1666685) and a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile.
The Darzens reaction is inherently diastereoselective, meaning it can produce different diastereomers—stereoisomers that are not mirror images of each other. The formation of the epoxide ring proceeds through a halohydrin intermediate. The initial attack of the carbanion on the carbonyl group creates two new stereocenters, leading to the possibility of syn and anti diastereomeric intermediates. The subsequent intramolecular SN2 reaction, where the oxygen anion displaces the halide, establishes the final stereochemistry of the epoxide ring. mdpi.com
The ratio of the resulting diastereomers is influenced by several factors, including the nature of the reactants, the solvent, and the reaction temperature. The reversibility of the initial aldol-type addition can also affect the final diastereomeric ratio, as the initially formed halohydrin can epimerize under the basic reaction conditions before ring closure. mdpi.com
For the synthesis of Oxirane-2-carbonitrile, 2,3,3-triphenyl-, the presence of the three bulky phenyl groups introduces significant steric hindrance, which can be expected to play a major role in directing the diastereoselectivity of the Darzens condensation.
Enantioselectivity in Catalytic Transformations
Achieving enantioselectivity—the preferential formation of one enantiomer over its mirror image—in the synthesis of Oxirane-2-carbonitrile, 2,3,3-triphenyl- requires the use of chiral catalysts. While the traditional Darzens reaction using achiral bases results in a racemic mixture (an equal mixture of both enantiomers), modern asymmetric catalysis offers pathways to enantiomerically enriched epoxides.
Several strategies have been developed for enantioselective Darzens-type reactions. These include the use of:
Chiral Phase-Transfer Catalysts: These catalysts, often derived from cinchona alkaloids, can create a chiral environment that directs the reaction towards one enantiomer. rsc.org
Chiral Lewis Acids: These can coordinate to the carbonyl group of the ketone, activating it towards nucleophilic attack and influencing the facial selectivity.
Organocatalysts: Chiral organic molecules, such as proline derivatives, have been shown to catalyze asymmetric Darzens reactions with high enantioselectivity. rsc.org
The development of catalytic enantioselective transformations is crucial for accessing single enantiomers of Oxirane-2-carbonitrile, 2,3,3-triphenyl-, which is essential for applications where specific stereoisomers are required.
Influence of the Triphenyl Moiety on Stereochemical Outcomes
The three phenyl groups attached to the oxirane ring of Oxirane-2-carbonitrile, 2,3,3-triphenyl- exert a profound influence on its stereochemical behavior. This influence is primarily steric in nature, arising from the sheer bulk of the phenyl rings.
During the synthesis via the Darzens reaction, the steric hindrance from the two phenyl groups on the benzophenone reactant and the developing phenyl group from the acetonitrile (B52724) derivative will dictate the preferred trajectory of the incoming nucleophile. This steric control can significantly bias the formation of one diastereomer over the other. The bulky substituents can also influence the conformational preferences of the reaction intermediates, further directing the stereochemical outcome.
In subsequent reactions of the epoxide, the triphenyl moiety plays a crucial role in determining the regioselectivity and stereoselectivity of ring-opening reactions. Nucleophilic attack is generally directed to the less sterically hindered carbon of the epoxide ring. However, the electronic effects of the phenyl groups can also come into play, potentially stabilizing carbocation-like transition states and influencing the site of attack.
Retention and Inversion of Configuration in Reaction Mechanisms
The stereochemical fate of the chiral centers in Oxirane-2-carbonitrile, 2,3,3-triphenyl- during chemical transformations is a direct consequence of the reaction mechanism.
Inversion of Configuration: Ring-opening reactions of epoxides with strong nucleophiles typically proceed via an SN2 mechanism. This mechanism involves a backside attack of the nucleophile on one of the epoxide carbons, leading to an inversion of the stereochemical configuration at that center. ucalgary.camasterorganicchemistry.com For Oxirane-2-carbonitrile, 2,3,3-triphenyl-, nucleophilic attack at the carbon bearing the nitrile group would result in the inversion of its stereochemistry.
Retention of Configuration: While less common for simple epoxide ring-openings, retention of configuration can occur through a double inversion mechanism. This involves two sequential SN2 reactions. For instance, an initial reaction might introduce a leaving group with inversion of configuration, followed by a second intramolecular or intermolecular SN2 reaction that displaces this new leaving group, resulting in a net retention of the original stereochemistry. mdpi.com
The specific reaction conditions and the nature of the reagents will determine which mechanistic pathway is favored and, consequently, whether the stereochemistry at the chiral centers is retained or inverted.
Derivatization Strategies and Applications in Advanced Organic Synthesis
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The reactivity of the epoxide ring and the nitrile group in Oxirane-2-carbonitrile, 2,3,3-triphenyl- allows it to serve as a versatile building block in the synthesis of complex molecules. The inherent strain of the oxirane ring makes it susceptible to ring-opening reactions by a variety of nucleophiles, leading to the formation of highly functionalized products. This reactivity is a cornerstone of its utility in creating intricate molecular frameworks.
The synthesis of complex structures often involves multi-step sequences where the introduction of specific functionalities at precise locations is crucial. For instance, L-2,3-trans-3,4-cis-N-Fluorenylmethoxycarbonyl-3,4-dihydroxy-3,4-O-isopropylidineproline has been prepared from D-gulonolactone in a nine-step synthesis, demonstrating the intricate pathways that can be designed to yield complex chiral building blocks for peptide synthesis. nih.gov The strategic use of such building blocks is essential for the assembly of larger, more complex molecules.
The following table outlines the key reactive sites of Oxirane-2-carbonitrile, 2,3,3-triphenyl- and the types of transformations they can undergo, highlighting its versatility as a building block.
| Reactive Site | Type of Transformation | Potential Products |
| Oxirane Ring | Nucleophilic Ring-Opening | Diols, amino alcohols, ether alcohols |
| Nitrile Group | Hydrolysis, Reduction, Cycloaddition | Carboxylic acids, amides, amines, tetrazoles |
| Phenyl Groups | Electrophilic Aromatic Substitution | Substituted aromatic derivatives |
Synthesis of Nitrogen- and Oxygen-Containing Heterocyclic Compounds
A significant application of Oxirane-2-carbonitrile, 2,3,3-triphenyl- and related epoxides is in the synthesis of heterocyclic compounds containing nitrogen and oxygen. researchgate.net These structural motifs are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netkit.edu The dual functionality of the oxirane and nitrile groups provides a powerful platform for constructing these valuable ring systems.
Nitrogen-Containing Heterocycles:
The reaction of the oxirane ring with nitrogen nucleophiles, such as amines and hydrazines, can lead to the formation of various nitrogen-containing heterocycles. researchgate.netrsc.org For example, the ring-opening of the epoxide by an amine followed by intramolecular cyclization involving the nitrile group can yield substituted piperidines, pyrrolidines, or other nitrogenous ring systems. The specific outcome is often dictated by the reaction conditions and the nature of the nucleophile.
Oxygen-Containing Heterocycles:
Oxygen-containing heterocycles, such as furans, pyrans, and lactones, are also accessible through derivatization of oxirane precursors. pku.edu.cnresearchgate.netresearchgate.net Intramolecular reactions are a key strategy in this context. For instance, the acid-catalyzed ring-opening of the epoxide can generate a carbocation that is subsequently trapped by an internal nucleophile, leading to the formation of a new heterocyclic ring. The synthesis of various oxygen-containing heterocycles has been achieved through methods like the insertion of arynes into C=O bonds and the reaction of monoterpenoids with carbonyl compounds. researchgate.netnih.gov
The following table provides examples of heterocyclic systems that can be synthesized from oxirane-containing precursors.
| Heterocyclic System | Synthetic Strategy | Precursor Type |
| Indoles | Photoinduced synthesis in a flow-microreactor. kit.edu | Not specified |
| Quinoxalines | Condensation of a benzene (B151609) and a pyrazine (B50134) ring. kit.edu | Not specified |
| Tetrahydrofurans | Intramolecular O-H insertion of α-diazocarbonyl compounds. pku.edu.cn | α-diazocarbonyl compounds |
| γ-Butyrolactones | Wolff rearrangement of α-diazocarbonyl compounds. pku.edu.cn | α-diazocarbonyl compounds |
| Coumarins | Pechmann condensation or Rh-catalyzed C-H bond activation. researchgate.net | Phenolic acetates and acrylates |
Applications in Material Science: Copolymerization Reactions
The strained oxirane ring of compounds like Oxirane-2-carbonitrile, 2,3,3-triphenyl- makes them suitable monomers for ring-opening polymerization and copolymerization reactions. This process can lead to the formation of polyesters and other polymers with tailored properties.
The ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides is a modern and efficient method for synthesizing polyesters. nih.gov This approach offers high molecular weight and narrow dispersity in the resulting polymers. Catalytic systems, often based on metal complexes such as chromium(III), are employed to facilitate this reaction. The choice of catalyst and co-catalyst can significantly influence the reaction rate and the properties of the final polymer. For instance, binary catalytic systems have been shown to be more active than individual complexes in the copolymerization of phthalic anhydride (B1165640) and epoxides. nih.gov
The incorporation of the bulky triphenyl-substituted monomer into a polymer backbone would be expected to significantly impact the material's properties, potentially enhancing thermal stability, and modifying its solubility and mechanical characteristics.
Strategic Integration in Multi-Step Synthetic Sequences
The unique reactivity of Oxirane-2-carbonitrile, 2,3,3-triphenyl- allows for its strategic integration into multi-step synthetic sequences, enabling the efficient construction of complex target molecules. Its ability to introduce multiple functional groups in a single step makes it a valuable tool for increasing molecular complexity early in a synthetic route.
In a multi-step synthesis, the oxirane can be opened at a specific stage to unmask a hydroxyl group and a vicinal functionalized carbon center. The nitrile group can also be carried through several synthetic steps before being transformed into an amine, carboxylic acid, or another functional group at a later stage. This strategic unmasking of functionality is a key principle in modern organic synthesis.
Advanced Spectroscopic and Computational Elucidation of Oxirane 2 Carbonitrile, 2,3,3 Triphenyl Structure and Reactivity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds in solution. For Oxirane-2-carbonitrile, 2,3,3-triphenyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a wealth of information regarding its covalent framework and stereochemistry.
Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC)
Advanced NMR techniques are indispensable for unequivocally assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts and for mapping the connectivity within the molecule.
¹H NMR: The 1D ¹H NMR spectrum would be expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the three phenyl groups. The protons on the oxirane ring would likely appear in a more upfield region.
¹³C NMR: The ¹³C NMR spectrum would reveal signals for the quaternary carbons of the oxirane ring, the carbon of the nitrile group, and the distinct carbons of the phenyl rings.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be crucial for identifying proton-proton coupling networks. While the triphenyl-substituted oxirane lacks adjacent protons for extensive spin systems, COSY could reveal through-bond couplings within any of the phenyl groups if their rotational freedom is hindered, leading to distinct signals for the ortho, meta, and para protons.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of directly bonded proton and carbon atoms. They would be instrumental in assigning the carbon signals of the phenyl groups by correlating them to their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their through-bond connectivity. NOESY would be critical in determining the relative stereochemistry and conformation of the phenyl groups relative to the oxirane ring by observing through-space correlations.
A summary of expected 2D NMR correlations is presented in Table 1.
Table 1: Expected 2D NMR Correlations for Oxirane-2-carbonitrile, 2,3,3-triphenyl-
| NMR Experiment | Correlated Nuclei | Information Gained |
|---|---|---|
| COSY | ¹H – ¹H | Identifies protons coupled through 2-3 bonds within the phenyl rings. |
| HSQC/HMQC | ¹H – ¹³C (¹J) | Connects protons to their directly attached carbon atoms. |
| HMBC | ¹H – ¹³C (²⁻⁴J) | Establishes long-range connectivity, linking the phenyl groups to the oxirane core and the nitrile group. |
Quantitative NOE Measurements for Spatial Proximity Analysis
While qualitative NOESY provides a general picture of spatial proximities, quantitative Nuclear Overhauser Effect (NOE) measurements can yield more precise inter-proton distances. This is achieved by analyzing the build-up of the NOE signal as a function of mixing time in the NOESY experiment. The initial rate of NOE build-up is proportional to the inverse sixth power of the distance between the two protons.
For Oxirane-2-carbonitrile, 2,3,3-triphenyl-, quantitative NOE studies would be invaluable for:
Determining the time-averaged distances between specific protons on the different phenyl rings.
Refining the conformational model of the molecule in solution, including the preferred orientations of the phenyl substituents.
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be employed to determine the accurate mass of the molecular ion of Oxirane-2-carbonitrile, 2,3,3-triphenyl-. This allows for the calculation of the elemental formula with high confidence, confirming the molecular formula of C₂₁H₁₅NO. The high mass accuracy of HRMS helps to distinguish the target compound from other species with the same nominal mass but different elemental compositions.
Analysis of the fragmentation patterns in the mass spectrum can also provide structural information. For Oxirane-2-carbonitrile, 2,3,3-triphenyl-, characteristic fragmentation pathways could involve the loss of the nitrile group (CN), cleavage of the oxirane ring, or loss of phenyl groups.
Table 2: Predicted Mass Spectrometry Data for Oxirane-2-carbonitrile, 2,3,3-triphenyl-
| Analysis | Expected Information |
|---|---|
| Molecular Formula | C₂₁H₁₅NO |
| Calculated Monoisotopic Mass | 297.1154 g/mol |
| HRMS | Provides an experimental mass that can confirm the elemental composition. |
| Fragmentation | Potential loss of fragments such as CN (26 Da), C₆H₅ (77 Da), and rearrangements involving the oxirane ring. |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of Oxirane-2-carbonitrile, 2,3,3-triphenyl-.
A successful crystallographic analysis would yield a detailed model of the molecule, showing:
The precise geometry of the oxirane ring.
The exact bond lengths and angles of the entire molecule.
The solid-state conformation, including the torsional angles of the three phenyl groups relative to the oxirane ring.
The packing of the molecules in the crystal lattice, revealing any intermolecular interactions.
This data is crucial for validating computational models and for understanding the steric and electronic effects of the bulky phenyl substituents on the oxirane ring.
Electron Diffraction (ED) for Direct Structural Information
Electron diffraction is another technique capable of providing direct structural information, particularly for gas-phase molecules or very small crystals that may not be suitable for X-ray crystallography. In a gas-phase electron diffraction experiment, a beam of electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to determine the molecular geometry.
For Oxirane-2-carbonitrile, 2,3,3-triphenyl-, if it could be brought into the gas phase, electron diffraction would provide valuable data on its structure free from the packing forces present in a crystal lattice. This would allow for a direct comparison between the gas-phase and solid-state conformations, offering insights into the conformational flexibility of the molecule.
Synergistic Application of Spectroscopic Methods for Definitive Structural Elucidation
The definitive structural elucidation of a complex organic molecule like Oxirane-2-carbonitrile, 2,3,3-triphenyl- necessitates a multi-faceted analytical approach. While individual spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide crucial pieces of the structural puzzle, it is their synergistic application that validates a proposed structure and reveals subtle stereochemical and electronic details. The integration of these experimental methods with computational modeling would provide the highest level of confidence in the structural assignment.
The initial confirmation of the successful synthesis of Oxirane-2-carbonitrile, 2,3,3-triphenyl- would be achieved through a combination of these techniques. Mass spectrometry would be expected to show the molecular ion peak corresponding to the compound's molecular weight, confirming the elemental composition. Infrared spectroscopy would indicate the presence of key functional groups, most notably the nitrile (C≡N) and the oxirane ring C-O stretches.
Subsequently, one-dimensional and two-dimensional NMR spectroscopy would be pivotal in mapping the carbon and proton framework of the molecule. For a definitive and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential.
Computational chemistry, specifically Density Functional Theory (DFT), would play a crucial role in corroborating the experimental findings. By calculating the theoretical NMR and IR spectra of the proposed structure, a direct comparison with the experimental data can be made. A strong correlation between the calculated and observed spectra would provide powerful evidence for the correct structural assignment. Furthermore, computational methods can predict the most stable conformation of the molecule, offering insights into its three-dimensional structure that can be correlated with NMR data, such as nuclear Overhauser effect (NOE) experiments.
The table below outlines the expected spectroscopic data from these synergistic techniques for the hypothetical analysis of Oxirane-2-carbonitrile, 2,3,3-triphenyl-.
| Technique | Expected Observations | Information Gained |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 297.13 | Confirmation of molecular weight and formula (C21H15NO) |
| Infrared (IR) Spectroscopy | Absorption band around 2240-2260 cm⁻¹; Bands in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions. | Presence of a nitrile (C≡N) group; Presence of the oxirane ring. |
| ¹H NMR Spectroscopy | Complex aromatic multiplets between δ 7.2-7.6 ppm. | Presence of three distinct phenyl groups. |
| ¹³C NMR Spectroscopy | Signal for the nitrile carbon around δ 115-120 ppm; Signals for the quaternary oxirane carbons; Multiple signals in the aromatic region (δ 125-145 ppm). | Confirmation of the carbon skeleton, including the nitrile and oxirane carbons. |
| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons on the same and adjacent carbons; Correlations between protons and their directly attached carbons; Correlations between protons and carbons separated by 2-3 bonds. | Unambiguous assignment of all proton and carbon signals and confirmation of the connectivity of the molecular framework. |
| Computational Chemistry (DFT) | Calculated NMR chemical shifts and IR frequencies that correlate with experimental data. | Validation of the proposed structure and prediction of the most stable conformation. |
This integrated approach, leveraging the strengths of multiple spectroscopic methods alongside computational validation, represents the gold standard for the structural elucidation of novel organic compounds.
Theoretical and Computational Investigations of Oxirane 2 Carbonitrile, 2,3,3 Triphenyl
Quantum Chemical Calculations (e.g., DFT methods)
Quantum chemical calculations, with a significant focus on Density Functional Theory (DFT), would be the cornerstone of any theoretical investigation into Oxirane-2-carbonitrile, 2,3,3-triphenyl-. DFT methods offer a balance between computational cost and accuracy, making them suitable for a molecule of this size.
Reaction Mechanism Studies and Transition State Characterization
The study of reaction mechanisms for Oxirane-2-carbonitrile, 2,3,3-triphenyl- would involve mapping the potential energy surface for its various possible transformations. This includes the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The characterization of transition states is fundamental to understanding the kinetics and feasibility of a reaction. For instance, the high steric hindrance imposed by the three phenyl groups would be a key factor in determining the activation energies for nucleophilic attacks on the oxirane ring.
Electronic Structure Analysis (e.g., Molecular Electrostatic Potential (MEP), HOMO-LUMO orbitals, Natural Bond Orbital (NBO) analysis)
The electronic structure of Oxirane-2-carbonitrile, 2,3,3-triphenyl- dictates its reactivity. Key aspects of this analysis include:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is critical for predicting how the molecule will interact with other reagents.
HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insights into the bonding and electronic distribution within the molecule. It can quantify charge distribution on each atom, analyze hyperconjugative interactions, and provide a more nuanced understanding of the electronic effects of the phenyl and nitrile substituents on the oxirane ring.
Rationalization of Regioselectivity and Stereoselectivity
For reactions involving Oxirane-2-carbonitrile, 2,3,3-triphenyl-, such as ring-opening reactions, the regioselectivity (which of the two C-O bonds in the oxirane ring breaks) and stereoselectivity (the stereochemical outcome of the reaction) are of paramount importance. Computational studies can rationalize these outcomes by comparing the activation energies of the different possible reaction pathways. The steric bulk and electronic influence of the three phenyl groups would be expected to exert a strong directing effect on incoming nucleophiles.
Molecular Dynamics Simulations (if applicable)
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of Oxirane-2-carbonitrile, 2,3,3-triphenyl- in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational dynamics, solvation effects, and the exploration of the potential energy surface in a more realistic environment.
Chemoinformatic Analysis and Database Comparisons for Related Systems
Chemoinformatic analysis involves the use of computational tools to analyze and compare chemical data. For Oxirane-2-carbonitrile, 2,3,3-triphenyl-, this would involve searching chemical databases for structurally similar compounds with known experimental or computational data. By comparing the predicted properties of the target molecule with those of known compounds, it is possible to validate the computational models and gain further insights into its likely chemical behavior.
Q & A
Q. Table 1: Comparative Synthesis Routes
| Method | Catalyst/Solvent | Temperature | Yield (%) | Limitations |
|---|---|---|---|---|
| Epoxidation + Arylation | Pyridine | Reflux | ~60–70 | Steric hindrance by triphenyl groups |
| Lewis Acid-Catalyzed | BF₃·Et₂O | 0–25°C | ~50–65 | Sensitivity to moisture |
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the oxirane ring and triphenyl substitution pattern. The nitrile group’s electron-withdrawing effect deshields adjacent protons (δ ~3.5–4.5 ppm), while aromatic protons from triphenyl groups appear as complex multiplet signals (δ ~6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragments related to ring-opening under ionization .
- Chromatography : Supercritical fluid chromatography (SFC) hyphenated with atomic-emission detection is recommended for purity analysis, especially for resolving sterically hindered isomers .
Advanced: How do computational methods predict the electronic and steric effects of triphenyl groups on reactivity?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. Key findings:
- Steric Effects : The triphenyl groups create a crowded environment, increasing activation energy for nucleophilic attacks on the oxirane ring by ~15–20 kJ/mol compared to less-substituted analogs .
- Electronic Effects : The nitrile group withdraws electron density, polarizing the oxirane ring and making it more susceptible to ring-opening by nucleophiles (e.g., amines). NIST data on related epoxides (e.g., 3-methyl-3-(4-methyl-3-pentenyl) oxirane) support these trends .
Advanced: How can kinetic studies resolve contradictions in reported reaction rates for ring-opening reactions?
Methodological Answer:
Discrepancies in reaction rates (e.g., with thiols vs. amines) arise from solvent polarity and counterion effects. A systematic approach includes:
Variable Control : Use standardized conditions (solvent: DMSO vs. THF; temperature: 25°C vs. 40°C) .
In Situ Monitoring : Employ stopped-flow UV-Vis spectroscopy to track intermediate formation .
Isotopic Labeling : ¹⁸O labeling of the oxirane oxygen clarifies mechanistic pathways (e.g., SN2 vs. radical mechanisms) .
Q. Table 2: Rate Constants for Ring-Opening Reactions
| Nucleophile | Solvent | Temp (°C) | k (M⁻¹s⁻¹) | Mechanism |
|---|---|---|---|---|
| Thiophenol | DMSO | 25 | 2.1 × 10⁻³ | SN2 |
| Benzylamine | THF | 40 | 5.6 × 10⁻⁴ | Partial radical |
Basic: What safety protocols are critical when handling Oxirane-2-carbonitrile, 2,3,3-triphenyl-?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to mitigate inhalation risks, as nitriles can release toxic vapors (e.g., HCN under decomposition) .
- Spill Management : Neutralize spills with sodium bicarbonate (for acidic byproducts) and adsorb with vermiculite .
Advanced: How can X-ray crystallography and thermal analysis resolve discrepancies in reported melting points?
Methodological Answer:
Conflicting melting points (e.g., 120–125°C vs. 130–135°C) often stem from polymorphic forms or impurities. A stepwise resolution strategy:
Purification : Recrystallize from ethanol/DMF (3:1) to remove triphenylphosphine oxide byproducts .
X-Ray Crystallography : Resolve crystal packing differences; the nitrile group’s planarity affects lattice stability .
Differential Scanning Calorimetry (DSC) : Identify polymorph transitions (e.g., endothermic peaks at 128°C vs. 132°C) .
Advanced: What role do indoor surface adsorption studies play in understanding this compound’s environmental stability?
Methodological Answer:
Molecular adsorption on indoor surfaces (e.g., glass, polymers) impacts degradation rates. Key methodologies:
- Microspectroscopic Imaging : Track surface-bound oxidation products using Raman or FTIR mapping .
- Controlled Exposure Chambers : Simulate humidity (30–70% RH) and ozone levels (50–100 ppb) to quantify half-life variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
